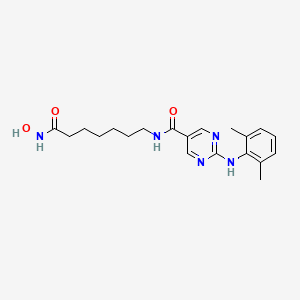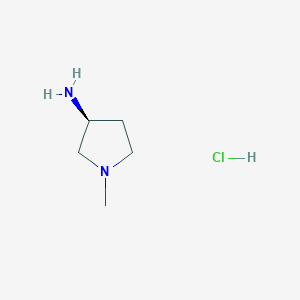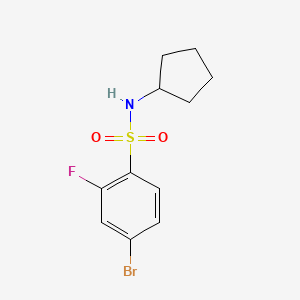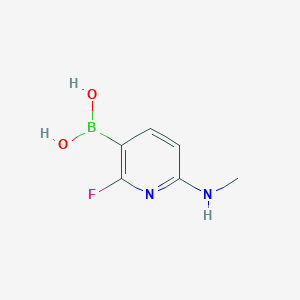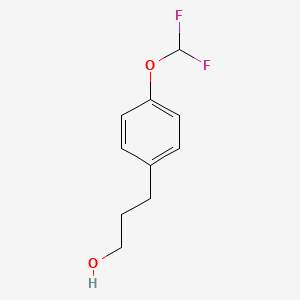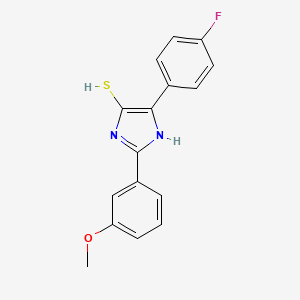![molecular formula C15H12F9FeO6 B1394557 Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] CAS No. 28736-69-8](/img/structure/B1394557.png)
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Vue d'ensemble
Description
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a complex of iron in its +3 oxidation state . The molecular formula is C15H12F9FeO6 . It is part of a family of metal acetylacetonates .
Synthesis Analysis
The synthesis of iron(III) complexes often involves the use of tripodal tris-bidentate ligands . These ligands can accommodate the metal coordination sphere and are well-suited to obtain high pFe values . The design of ligands needs a rational approach for the understanding of the metal ion complexing abilities .Applications De Recherche Scientifique
Redox Pathways
Iron(III) complexes, including those similar in structure to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], exhibit multiple redox pathways. Studies have shown that these complexes can undergo various electron transfer mechanisms, leading to the formation of iron(III) species with distinct properties. For instance, the reaction with dialkyl peroxides and dibenzyldisulfide results in the oxidation of iron by one electron (Sazama & Betley, 2014).
Catalysis
Iron(III) complexes have been found to catalyze various reactions. For example, tris(1,3-diketonato)iron(III) has been used to catalyze the aerobic epoxidation of olefinic compounds, transforming them into epoxides with good yields (Takai, Hata, Yamada, & Mukaiyama, 1991). Furthermore, tris(acetylacetonato) iron(III) has been utilized in various synthetic applications ranging from hydrogen atom transfer to cross-coupling reactions, and as a Lewis acid (Lübken, Saxarra, & Kalesse, 2018).
Magnetism and Structure
Iron(III) complexes with structures similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] have been studied for their magnetic properties and crystal structures. These studies contribute to understanding the magnetic interactions and structural characteristics of these complexes, which are crucial for potential applications in material science and magnetism (Grunert et al., 2004).
Photocatalysis
Iron complexes have been investigated for their photocatalytic activities. For instance, tris(2,2'-bipyridine)iron(II) encapsulated within zeolite cavities showed the ability to oxidize styrene to benzaldehyde and styrene oxide under visible light irradiation, demonstrating the potential of Iron(III) complexes in photocatalytic applications (Martis, Mori, & Yamashita, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Iron tris(trifluoromethylsulfonyl)imide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The interest in synthetic siderophore mimics includes therapeutic applications (iron chelation therapy), the design of more effective agents to deliver Fe to plants and the development of new chemical tools in order to study iron metabolism and iron assimilation processes in living systems . The development of probes (fluorescent, radioactive, spin labelled) based on the O -TRENSOX backbone is in progress in order to get insights into the complicated iron metabolism processes .
Mécanisme D'action
Target of Action
Similar iron (ii) coordination compounds with tris ligands have been studied for their spin crossover properties .
Mode of Action
Related iron (ii) coordination compounds demonstrate a thermally induced spin crossover . This spin crossover is a change in spin multiplicity under the influence of external conditions .
Result of Action
Related iron (ii) coordination compounds demonstrate thermochromism, a property where the compound changes color in response to temperature changes, as a result of their spin crossover .
Analyse Biochimique
Biochemical Properties
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] plays a crucial role in biochemical reactions, particularly in the context of iron chelation and complexation. This compound interacts with various enzymes and proteins that are involved in iron metabolism and transport. For instance, it has been shown to interact with transferrin, a protein responsible for iron transport in the blood . The nature of these interactions is primarily based on the coordination of the iron(III) center with the ligand, which facilitates the binding and release of iron ions in biological systems.
Cellular Effects
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] has significant effects on various types of cells and cellular processes. It influences cell function by modulating iron availability, which is critical for processes such as DNA synthesis, respiration, and metabolism. This compound can impact cell signaling pathways by altering the levels of reactive oxygen species (ROS) and affecting the expression of genes involved in iron homeostasis . Additionally, it has been observed to protect cells from oxidative stress by chelating excess iron and preventing the formation of harmful free radicals.
Molecular Mechanism
The molecular mechanism of action of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] involves its ability to bind to iron ions and form stable complexes. This binding interaction inhibits the catalytic activity of iron-dependent enzymes, thereby regulating iron availability in biological systems . The compound also influences gene expression by modulating the activity of transcription factors that respond to iron levels. For example, it can activate or inhibit the expression of genes involved in iron storage and transport, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of iron regulation and protection against oxidative stress.
Dosage Effects in Animal Models
The effects of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] vary with different dosages in animal models. At low doses, the compound effectively chelates iron and prevents toxicity, while at higher doses, it can exhibit toxic effects due to the excessive removal of iron from biological systems . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferritin and ferroportin, which are responsible for iron storage and transport, respectively . The compound can influence metabolic flux by altering the levels of iron-dependent metabolites and cofactors, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to transferrin and be transported to various tissues where iron is needed . The localization and accumulation of this compound are influenced by its binding affinity to different proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is primarily within organelles involved in iron metabolism, such as mitochondria and lysosomes . Targeting signals and post-translational modifications may direct the compound to specific compartments, where it can exert its effects on iron regulation and cellular function. The activity of the compound can be modulated by its localization, affecting processes such as mitochondrial respiration and lysosomal degradation.
Propriétés
IUPAC Name |
iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQBHKDTAZKQW-VFEMKWSISA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693735 | |
| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28736-69-8 | |
| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




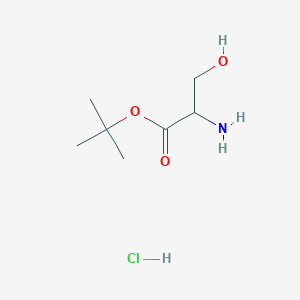
![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
